N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxyphenyl and tribromophenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or tribromophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl oxides, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Benzyloxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- N’-[(E)-(3-Benzyloxyphenyl)methylidene]-2-[(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide stands out due to its unique combination of phenoxyphenyl and tribromophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16Br3N3O2 |
---|---|
Molecular Weight |
582.1 g/mol |
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C21H16Br3N3O2/c22-15-10-18(23)21(19(24)11-15)25-13-20(28)27-26-12-14-5-4-8-17(9-14)29-16-6-2-1-3-7-16/h1-12,25H,13H2,(H,27,28)/b26-12+ |
InChI Key |
XFSYABWVWMURHB-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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